molecular formula C15H21N3O2S3 B125393 Arotinolol CAS No. 68377-92-4

Arotinolol

Cat. No. B125393
CAS RN: 68377-92-4
M. Wt: 371.5 g/mol
InChI Key: BHIAIPWSVYSKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Arotinolol has a molecular formula of C15H21N3O2S3 and an average mass of 371.541 Da . It is a thiopropanolamine with a tertiary butyl moiety .


Physical And Chemical Properties Analysis

Arotinolol has a molecular weight of 371.54 and is a solid at room temperature . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Cardiovascular Medicine: Treatment of Chronic Heart Failure

Arotinolol has been systematically reviewed for its efficacy in treating chronic heart failure. It is a β-receptor blocker that has shown significant improvement in treatment efficiency, left ventricular ejection fraction (LVEF), cardiac index, stroke volume (SV), and a reduction in brain natriuretic peptide (BNP) and left ventricular end diastolic volume (LVEDV) in patients with heart failure .

Hypertension Management

As an antihypertensive agent, Arotinolol has been observed in clinical trials for its clinical efficacy in treating essential hypertension. It works as both an alpha- and beta-receptor blocker, providing a good antihypertensive effect .

Pharmacodynamics and Mechanism of Action

Preclinical studies have indicated that Arotinolol lacks intrinsic sympathomimetic activities or membrane-establishing properties. It presents vasorelaxant activity, mainly mediated by its α1-blocking property. Arotinolol has been shown to decrease cardiac contractility and coronary blood flow, leading to a reduction in blood pressure .

Tremor Control in Parkinson’s Disease

Arotinolol has been studied for its potential use in tremor control for patients with Parkinson’s disease. This application is still under clinical trials, exploring its effectiveness in managing symptoms associated with Parkinson’s .

Cardiac Output and Peripheral Resistance

The drug’s mechanism of action includes a reduction in cardiac output via β-blockade and an inhibition of the counter-regulatory increase in peripheral resistance mediated by α-blockade. This dual action makes it a candidate for further research in cardiovascular conditions .

Antihypertensive Activity and Hypertension Development

Arotinolol exhibits a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate. It has also been reported to delay the development of hypertension when administered daily, which could have implications for long-term hypertension management strategies .

Clinical Trials and Meta-Analysis

Arotinolol has been the subject of numerous clinical trials, particularly in the context of heart failure. A meta-analysis of these trials has provided evidence for its efficacy and safety in a clinical setting, supporting its use in therapeutic applications .

Mechanism of Action

Mode of Action

Arotinolol interacts with its targets by binding to the β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Biochemical Pathways

Arotinolol’s action on adrenergic receptors affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .

Pharmacokinetics

The stereospecificity of arotinolol is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that arotinolol is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart . After intragastric administration, the Cmax and AUC0-∞ of d-arotinolol were 0.225 μg·mL-1 and 1.82 μg·h·mL-1, respectively .

Result of Action

Arotinolol has been confirmed to present vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . Arotinolol has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of arotinolol have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Safety and Hazards

Arotinolol should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation when handling Arotinolol .

properties

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIAIPWSVYSKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022619
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

599ºC at 760 mmHg
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Slightly soluble
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arotinolol

CAS RN

68377-92-4
Record name Arotinolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68377-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arotinolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068377924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 68377-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arotinolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AROTINOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-153ºC
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arotinolol
Reactant of Route 2
Reactant of Route 2
Arotinolol
Reactant of Route 3
Reactant of Route 3
Arotinolol
Reactant of Route 4
Arotinolol
Reactant of Route 5
Arotinolol
Reactant of Route 6
Reactant of Route 6
Arotinolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.